![molecular formula C21H22FN3O3S B6540507 4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide CAS No. 1021226-58-3](/img/structure/B6540507.png)
4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
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Overview
Description
The compound “4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a sulfonamide group, which is a functional group that is found in several classes of drugs, including some antibiotics . The molecule also contains a fluorophenyl group, which suggests that it might have interesting chemical properties due to the presence of the highly electronegative fluorine atom .
Molecular Structure Analysis
The exact molecular structure can only be determined with certainty using techniques such as X-ray crystallography or NMR spectroscopy. Based on the name, the molecule likely contains a pyridazinone ring, a benzene ring, and a sulfonamide group .Chemical Reactions Analysis
Again, without specific studies on this compound, it’s difficult to predict its reactivity. The presence of the sulfonamide group could make it a potential electrophile, while the fluorophenyl group could potentially participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, sulfonamides often have high melting points and are generally stable in air . The presence of a fluorine atom could also affect the compound’s polarity and hydrogen bonding capabilities .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds similar to “4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide”, have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
PPARα, -γ, and -δ Agonist
The compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist. It has an EC50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests potential applications in the treatment of diseases related to these receptors, such as metabolic disorders.
Synthesis of Oxazole Rings
The compound’s synthetic route involves the synthesis of oxazole rings, which are key components in many biologically active compounds . This suggests potential applications in the development of new pharmaceuticals.
Antistatic Coatings
While not directly mentioned in the search results, compounds with similar structures have been used in the creation of antistatic coatings . This could be a potential application for “4-ethyl-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide”.
Cathodes in Capacitors
Similar compounds have been used in the creation of cathodes in capacitors . This suggests a potential application in the electronics industry.
OLEDs and Photovoltaics
Compounds with similar structures have been used in the creation of OLEDs and photovoltaics . This suggests potential applications in the display and renewable energy industries.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-ethyl-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-2-16-4-10-19(11-5-16)29(27,28)23-14-3-15-25-21(26)13-12-20(24-25)17-6-8-18(22)9-7-17/h4-13,23H,2-3,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTSMUKOWQVBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide |
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